Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt is a chemical compound with a complex structure that includes a benzenemethanesulfonic acid core, an alpha-hydroxy group, and two methoxy groups. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt typically involves the sulfonation of benzenemethane followed by the introduction of hydroxy and methoxy groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct placement of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as crystallization and chromatography ensures the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions may convert the sulfonic acid group to a sulfonate.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperature controls to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted benzenemethanesulfonic acid compounds.
Wissenschaftliche Forschungsanwendungen
Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacturing of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt involves its interaction with specific molecular targets and pathways. The alpha-hydroxy group can participate in hydrogen bonding, while the methoxy groups may influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, sodium salt
- Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt
Uniqueness
Benzenemethanesulfonic acid, alpha-hydroxy-3,4-dimethoxy-, monoammonium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its monoammonium salt form also provides unique solubility and reactivity characteristics compared to its sodium salt counterparts.
Eigenschaften
CAS-Nummer |
68797-52-4 |
---|---|
Molekularformel |
C9H15NO6S |
Molekulargewicht |
265.29 g/mol |
IUPAC-Name |
azanium;(3,4-dimethoxyphenyl)-hydroxymethanesulfonate |
InChI |
InChI=1S/C9H12O6S.H3N/c1-14-7-4-3-6(5-8(7)15-2)9(10)16(11,12)13;/h3-5,9-10H,1-2H3,(H,11,12,13);1H3 |
InChI-Schlüssel |
PGNLMPVPHBUAGA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(O)S(=O)(=O)[O-])OC.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.